![molecular formula C21H24N2O3S B2427748 N-benzyl-N-ethyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-40-0](/img/structure/B2427748.png)
N-benzyl-N-ethyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide and 4-hydroxy-2-quinolones , have been studied for their various pharmacological activities. These activities include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The biological activities of these compounds are often due to the functional groups attached to the ring .
Molecular Structure Analysis
The molecular structure of similar compounds like 1,2,4-benzothiadiazine-1,1-dioxide and 4-hydroxy-2-quinolones have been analyzed. These compounds display different tautomeric forms .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the functional groups attached to the ring . For example, many functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the ring are responsible for the activity .Scientific Research Applications
Anticancer Activity
Indole derivatives, which are structurally similar to the compounds , have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
Antimicrobial Activity
Indole derivatives also exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory activities . This suggests that they could be used in the treatment of conditions associated with inflammation.
Antiviral Activity
Indole derivatives have been reported as antiviral agents . For example, certain indole derivatives showed inhibitory activity against influenza A .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . This suggests that they could be used in the development of new antidiabetic drugs.
Neurodegenerative Disorder Management
Donepezil, a drug used in the management of neurodegenerative disorders like Alzheimer’s disease, contains a benzylpiperidine moiety, which is structurally similar to the compounds . This suggests that these compounds could potentially be used in the treatment of neurodegenerative disorders.
Mechanism of Action
The mechanism of action of similar compounds often involves their interaction with various biological targets. For example, 1,2,4-benzothiadiazine-1,1-dioxide has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulating activities .
Future Directions
properties
IUPAC Name |
N-benzyl-N-ethyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-2-22(15-16-7-4-3-5-8-16)27(25,26)19-13-17-9-6-12-23-20(24)11-10-18(14-19)21(17)23/h3-5,7-8,13-14H,2,6,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJQLFIIWJIZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.